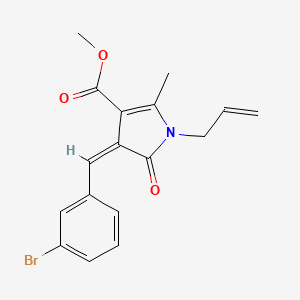![molecular formula C15H16N8O3 B11536947 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536947.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, so let’s break it down. Its systematic name is 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide .
- It belongs to the class of heterocyclic compounds , containing both triazole and oxadiazole rings.
- The compound’s structure combines an amino group , an oxadiazole ring , and a triazole ring .
- It has potential applications in various fields due to its unique structure.
Preparation Methods
Synthetic Routes: One effective method involves the , , and reactions of a precursor compound.
Reaction Conditions: Details on specific conditions would require further literature search.
Industrial Production: While industrial-scale production methods are not widely documented, research labs can synthesize it for study.
Chemical Reactions Analysis
Reactivity: The compound may undergo , , and reactions.
Common Reagents: These reactions might involve reagents like , , and .
Major Products: The products formed depend on reaction conditions, but they likely include derivatives of the original compound.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel materials.
Biology: It could serve as a for drug design.
Medicine: Investigations focus on its potential as an , , or other therapeutic applications.
Industry: Its unique structure may find use in , , or .
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- It may interact with enzymes , receptors , or cellular pathways due to its functional groups.
Comparison with Similar Compounds
Similar Compounds: Other compounds with triazole and oxadiazole motifs, such as , share some features.
Uniqueness: Highlight its distinct properties compared to these similar compounds.
- Sigma-Aldrich: 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- ChemicalBook: Ethanone, 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]- (9CI)
- Sigma-Aldrich: 2-[(E)-({[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(1-piperidinylmethyl)-1H-1,2,3-triazol-5-yl]carbonyl}hydrazono)methyl]-5-bromophenyl benzoate hydrochloride
- Research Article: An unexpected method to synthesise 1,2,4-oxadiazolone derivatives
Properties
Molecular Formula |
C15H16N8O3 |
|---|---|
Molecular Weight |
356.34 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C15H16N8O3/c1-3-25-11-6-4-10(5-7-11)8-17-19-15(24)12-9(2)23(22-18-12)14-13(16)20-26-21-14/h4-8H,3H2,1-2H3,(H2,16,20)(H,19,24)/b17-8+ |
InChI Key |
LLGLJMOKYXDXTL-CAOOACKPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 3-amino-6-(2-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11536875.png)
![N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-thiophen-2-ylmethanimine](/img/structure/B11536881.png)
![(1E)-1-[1-(2,4-dichlorophenyl)ethylidene]-2-(2,4,6-trichlorophenyl)hydrazine](/img/structure/B11536886.png)


![N-(4-chlorophenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B11536897.png)
![4-Bromo-N-(4-ethoxyphenyl)-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11536904.png)
![N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11536905.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(E)-(4-nitrophenyl)methylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11536911.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-[(phenylformamido)imino]methyl]phenyl 4-bromobenzoate](/img/structure/B11536914.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11536920.png)

![N-[3,5-bis(3-methylphenoxy)phenyl]-4-bromobenzamide](/img/structure/B11536939.png)
